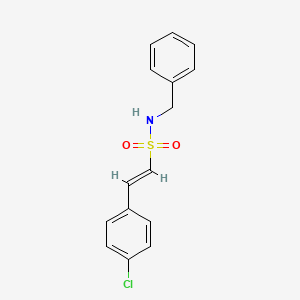

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

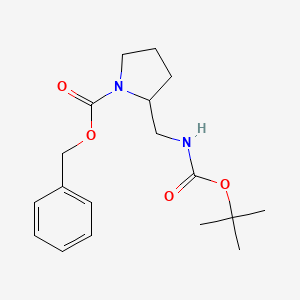

“(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide” is a chemical compound with the molecular formula C8H8ClNO2S .

Synthesis Analysis

While specific synthesis methods for “(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide” were not found, a related compound, “5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide” was synthesized in six steps starting from 4-chlorobenzoic acid .Aplicaciones Científicas De Investigación

Synthesis and Biological Screening

- A study by Aziz‐ur‐Rehman et al. (2014) focused on the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, revealing their moderate to good activity against both Gram-negative and Gram-positive bacteria, alongside enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes. This illustrates the compound's potential in antimicrobial and enzyme inhibition applications (Aziz‐ur‐Rehman et al., 2014).

Structural Analysis

- Research by Siddiqui et al. (2008) on carbamoylsulfonamide derivatives, closely related to the target compound, highlighted their structure stabilized by extensive hydrogen bonds, indicating potential for medicinal applications due to the structural properties of these compounds (Siddiqui et al., 2008).

Enzyme Inhibition and Antioxidant Potential

- Kausar et al. (2019) synthesized Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide, demonstrating significant enzyme inhibition against AChE and BChE enzymes, alongside antioxidant potential. This points to the compound's relevance in neurodegenerative disease research and antioxidant applications (Kausar et al., 2019).

Anticancer Activity

- Sławiński et al. (2006) synthesized a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives, finding notable antitumor activity against specific cancer cell lines. This underscores the compound's utility in developing anticancer agents (Sławiński et al., 2006).

Advanced Oxidation Processes

- Zhao et al. (2010) explored the use of zero-valent iron and peroxydisulfate for the enhanced oxidation of pollutants, such as 4-chlorophenol, indicating potential environmental applications of related sulfonamide compounds in water treatment technologies (Zhao et al., 2010).

Mecanismo De Acción

Target of Action

Sulfonamide derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Sulfonamides conjugated with acetamide fragments, a class to which this compound may belong, are known to exhibit antimicrobial and anticancer activities . The inhibition of dihydrofolate reductase (DHFR) is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit these activities .

Biochemical Pathways

It is known that sulfonamides can interfere with various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound could affect a variety of biochemical pathways.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide. It is known that the environmental fate of similar compounds, such as DDT, can be influenced substantially by environmental processes such as biotransformation or transfer between compartments .

Propiedades

IUPAC Name |

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2S/c16-15-8-6-13(7-9-15)10-11-20(18,19)17-12-14-4-2-1-3-5-14/h1-11,17H,12H2/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUSDIKHVZDVBIV-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-benzyl-2-(4-chlorophenyl)ethenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2915329.png)

![1-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2915331.png)

![1-tert-butyl-6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2915332.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2915338.png)

![3-(4-Chlorophenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2915341.png)

![Tert-butyl 2-bromo-3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B2915342.png)

![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-7-[(2-chlorophenyl)methyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2915344.png)

![N-(2-(3-methylisoxazol-5-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2915348.png)

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)